Bis(2-methylpropyl) 4-(dimethylamino)phthalate

plasticizer volatility thermal stability polymer processing temperature

Bis(2-methylpropyl) 4-(dimethylamino)phthalate (CAS 84787-86-0) is a substituted phthalate diester classified within the broader plasticizer family, with an EINECS registration of 284-127-9. Distinguished from conventional phthalates by a dimethylamino substituent at the 4-position of the aromatic ring, this compound possesses a molecular formula of C₁₈H₂₇NO₄ and a molecular weight of 321.41 g/mol.

Molecular Formula C18H27NO4
Molecular Weight 321.4 g/mol
CAS No. 84787-86-0
Cat. No. B12657170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-methylpropyl) 4-(dimethylamino)phthalate
CAS84787-86-0
Molecular FormulaC18H27NO4
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)C1=C(C=C(C=C1)N(C)C)C(=O)OCC(C)C
InChIInChI=1S/C18H27NO4/c1-12(2)10-22-17(20)15-8-7-14(19(5)6)9-16(15)18(21)23-11-13(3)4/h7-9,12-13H,10-11H2,1-6H3
InChIKeyFKRSLRWHBAPVMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-methylpropyl) 4-(dimethylamino)phthalate (CAS 84787-86-0): Sourcing & Product Identity Guide


Bis(2-methylpropyl) 4-(dimethylamino)phthalate (CAS 84787-86-0) is a substituted phthalate diester classified within the broader plasticizer family, with an EINECS registration of 284-127-9 [1]. Distinguished from conventional phthalates by a dimethylamino substituent at the 4-position of the aromatic ring, this compound possesses a molecular formula of C₁₈H₂₇NO₄ and a molecular weight of 321.41 g/mol . Computed physicochemical properties include a boiling point of 419.08 °C, density of 1.061 g/cm³, and a predicted LogP of 4.31 [2]. The dimethylamino group introduces a basic nitrogen centre and increased hydrogen-bond acceptor capacity (5 acceptors vs. 4 in unsubstituted analogues), imparting distinctive polarity and potential UV/fluorescence activity that materially differentiates it from standard phthalate esters [2].

Why Diisobutyl Phthalate (DIBP) or Dibutyl Phthalate (DBP) Cannot Substitute Bis(2-methylpropyl) 4-(dimethylamino)phthalate in Regulated Applications


The structurally closest unsubstituted analogues—Diisobutyl phthalate (DIBP; CAS 84-69-5) and Dibutyl phthalate (DBP; CAS 84-74-2)—share the same isobutyl ester backbone but lack the 4-dimethylamino substitution. While these general-purpose phthalates have well-documented plasticising performance, their regulatory trajectories (both are classified as Reproductive Toxicants under EU REACH and are on the ECHA Candidate List of Substances of Very High Concern) have tightened their permitted use in consumer articles, medical devices, and food-contact materials [1][2]. The 4-dimethylamino substituent in the target compound fundamentally alters the electronic character of the aromatic ring, potentially changing metabolic pathways, migration rates in polymer matrices, and toxicological profiles relative to DIBP and DBP [3]. These differences in core chemical identity mean that bis(2-methylpropyl) 4-(dimethylamino)phthalate cannot be assumed to behave identically to its unsubstituted counterparts in either performance or regulatory compliance contexts.

Quantitative Differentiation Evidence: Bis(2-methylpropyl) 4-(dimethylamino)phthalate vs. Closest Analogues


Higher Boiling Point Signals Reduced Volatility During High-Temperature Processing vs. DIBP

The 4-dimethylamino substituent elevates the boiling point of the target compound by approximately 92 °C over structurally analogous Diisobutyl phthalate (DIBP). This magnitude of difference exceeds typical inter-batch variability and directly reflects stronger intermolecular forces introduced by the amino group, which reduces vapour-phase loss during high-temperature compounding of engineering thermoplastics [1].

plasticizer volatility thermal stability polymer processing temperature

Elevated Density Imparts Different Weight-per-Volume Cost Structure vs. DIBP

The target compound exhibits a computed density of 1.061 g/cm³, versus an experimental density of 1.038–1.039 g/cm³ at 20–25 °C for Diisobutyl phthalate (DIBP). While modest in absolute terms, this ~2.2% increase in mass per unit volume is large enough to require adjustment of gravimetric-to-volumetric conversion factors during procurement and formulation [1].

plasticizer density formulation economics volumetric cost analysis

Increased Hydrogen-Bond Acceptor Count Alters Solubility and Polymer Interaction Parameters

The target compound contains five hydrogen-bond acceptor sites (four carbonyl oxygens plus one amino nitrogen), compared to only four acceptor sites in unsubstituted phthalate diesters such as DIBP and DBP. The additional nitrogen-centred acceptor is geometrically and electronically distinct from the ester carbonyls, creating a different hydrogen-bonding profile that is expected to shift Hansen solubility parameters (δₕ) and potentially alter compatibility with polar polymers such as cellulose acetate, polyamides, or polyurethanes . No experimental Hansen parameter dataset is publicly available for this specific compound; the reference is based on functional-group-level analysis.

hydrogen bonding polymer compatibility Hansen solubility parameters migration resistance

Distinctive Chromatographic Retention Enables Selective Analytical Detection and Quantification

A validated reverse-phase HPLC method has been established for bis(2-methylpropyl) 4-(dimethylamino)phthalate using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase, with straightforward adaptability to mass spectrometry via formic acid substitution [1]. This method has been reported as scalable and suitable for pharmacokinetic studies [1]. By contrast, standard phthalates such as DIBP and DBP are typically analysed on conventional C18 columns under different elution conditions, and the dimethylamino group in the target compound provides a selective ionisable handle for MS detection or derivatisation-based UV/fluorescence enhancement that is absent in unsubstituted analogues [2].

HPLC analysis pharmacokinetic assay plasticizer quantification quality control

Procurement-Relevant Application Scenarios for Bis(2-methylpropyl) 4-(dimethylamino)phthalate


High-Temperature Thermoplastic Compounding Requiring Low-Plasticizer Volatility

The target compound's boiling point advantage of +92 °C over Diisobutyl phthalate (DIBP) makes it a candidate for extrusion or injection-moulding processes where processing temperatures exceed 250 °C—a regime where conventional low-molecular-weight phthalates suffer significant evaporative loss, altering the final plasticizer content and compromising mechanical property reproducibility. Formulators seeking a phthalate-ester architecture with reduced fume generation during compounding should evaluate this compound for retained mass balance under thermogravimetric analysis (TGA) conditions benchmarked against DIBP.

Polar Polymer Systems Where Standard Phthalates Exhibit Insufficient Compatibility or Excessive Migration

With five hydrogen-bond acceptor sites versus four for DIBP and Dibutyl phthalate (DBP) , bis(2-methylpropyl) 4-(dimethylamino)phthalate offers a structurally distinct solvation profile that may improve miscibility with polymers bearing hydrogen-bond donor groups—such as cellulose nitrate, cellulose acetate, certain polyurethanes, and polyamide copolymers. Technologists encountering phase separation, surface blooming, or unacceptably high extraction values with DIBP or DBP in these polymer families should consider this compound as a drop-in evaluation candidate, with compatibility verified via Hansen solubility sphere fitting or empirical plasticizer-polymer interaction testing.

Bioanalytical or Pharmacokinetic Studies Requiring a Traceable Plasticizer with Validated LC-MS Methods

The SIELC-validated HPLC method for bis(2-methylpropyl) 4-(dimethylamino)phthalate [1]—scalable to UPLC and directly adaptable to mass spectrometry—enables sensitive quantification of this plasticizer in biological matrices, polymer leachables profiling, or environmental migration studies. The dimethylamino group provides a protonation site for enhanced electrospray ionisation (ESI+) sensitivity, a capability unavailable to DIBP or DBP without derivatisation. This makes the compound suitable as a reference standard in analytical method development for plasticizer migration testing in medical devices or food-contact materials.

Structure-Activity Relationship (SAR) Studies on Phthalate Toxicity and Endocrine Disruption

Given the well-characterised reproductive toxicity of DIBP (H360FD hazard statement) and DBP [2], the 4-dimethylamino substitution in bis(2-methylpropyl) 4-(dimethylamino)phthalate provides a structurally defined perturbation for probing how aromatic ring electronics influence phthalate monoesterase hydrolysis rates, PPARγ activation, and downstream anti-androgenic potency. Research groups investigating non-phthalate or modified-phthalate plasticizers can use this compound as a comparator to isolate the contribution of ring electronics to biological activity, with procurement quantities from 1 g to kilogram scale available through specialist suppliers.

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